molecular formula C11H8N2 B1583176 4-Amino-1-naphthalenecarbonitrile CAS No. 58728-64-6

4-Amino-1-naphthalenecarbonitrile

Cat. No.: B1583176
CAS No.: 58728-64-6
M. Wt: 168.19 g/mol
InChI Key: LUSIZUFVMKYWGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-naphthalenecarbonitrile is an organic compound with the molecular formula C₁₁H₈N₂. It is also known by other names such as 1-Amino-4-cyano naphthalene and 4-aminonaphthalene-1-carbonitrile . This compound is characterized by the presence of an amino group and a cyano group attached to a naphthalene ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Amino-1-naphthalenecarbonitrile can be synthesized through various methods. One common synthetic route involves the reaction of 4-nitro-1-naphthalenecarbonitrile with reducing agents such as iron powder and hydrochloric acid, which reduces the nitro group to an amino group . Another method includes the hydrolysis of this compound to yield 4-amino-1-naphthoic acid .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reduction reactions using catalytic hydrogenation. This method ensures high yields and purity of the final product. The reaction conditions typically include elevated temperatures and pressures, along with the use of catalysts such as palladium on carbon.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-naphthalenecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

4-Amino-1-naphthalenecarbonitrile has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It is used in the study of enzyme interactions and as a fluorescent probe in biochemical assays.

    Medicine: Research on its derivatives has shown potential in developing pharmaceuticals, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-naphthalenecarbonitrile
  • 2-Amino-1-naphthalenecarbonitrile
  • 4-Amino-2-naphthalenecarbonitrile

Uniqueness

4-Amino-1-naphthalenecarbonitrile is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and biological activity. Compared to its isomers, it exhibits different physical properties and reactivity profiles, making it suitable for specialized applications in organic synthesis and research .

Properties

IUPAC Name

4-aminonaphthalene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUSIZUFVMKYWGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80207434
Record name 1-Naphthalenecarbonitrile, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58728-64-6
Record name 4-Amino-1-naphthalenecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58728-64-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-naphthalenecarbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058728646
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenecarbonitrile, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80207434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-aminonaphthalene-1-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.811
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-AMINO-1-NAPHTHALENECARBONITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B66LVG7MQ2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-amino-4-bromonaphthalene (5 g, 22.5 mmol) in DMF (30 mL) was added CuCN (10.1 g, 112.5 mmol), CuI (8.7 g, 45 mmol) and the mixture was heated to 120° C. in a sealed tube for 24 h. After completion of the reaction (TLC), the mixture was filtered and the filtrate was evaporated to give the crude product which was purified by column chromatography over silica gel (EtOAc in Hexanes, 5%) to furnish the desired compound.
Quantity
5 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
10.1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
8.7 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Amino-1-naphthalenecarbonitrile
Reactant of Route 2
Reactant of Route 2
4-Amino-1-naphthalenecarbonitrile
Reactant of Route 3
Reactant of Route 3
4-Amino-1-naphthalenecarbonitrile
Reactant of Route 4
Reactant of Route 4
4-Amino-1-naphthalenecarbonitrile
Reactant of Route 5
Reactant of Route 5
4-Amino-1-naphthalenecarbonitrile
Reactant of Route 6
Reactant of Route 6
4-Amino-1-naphthalenecarbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.